molecular formula C20H32O5 B162659 20-Hydroxy-leukotriene B4 CAS No. 79516-82-8

20-Hydroxy-leukotriene B4

Cat. No. B162659
CAS RN: 79516-82-8
M. Wt: 352.5 g/mol
InChI Key: PTJFJXLGRSTECQ-PSPARDEHSA-N
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Description

20-Hydroxy-leukotriene B4 is the 20-hydroxy derivative of leukotriene B4. It has a role as a human metabolite and a mouse metabolite . It is functionally related to a leukotriene B4 .


Synthesis Analysis

Leukotriene B4 (LTB4) is synthesized on the nuclear envelope by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase from arachidonic acid, which is released from phospholipids by cytosolic phospholipase A2 (cPLA2) . LTB4 is then packaged along with its synthesizing enzymes into vesicles, which bud off from the nuclear envelope, and are ultimately secreted as exosomes from activated neutrophils, macrophages, and dendritic cells .


Molecular Structure Analysis

The molecular formula of 20-Hydroxy-leukotriene B4 is C20H32O5 . The IUPAC name is (5 S ,6 Z ,8 E ,10 E ,12 R ,14 Z )-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid . The molecular weight is 352.5 g/mol .


Chemical Reactions Analysis

20-Hydroxy-leukotriene B4 and 20-COOH-LTB4 inhibit all of the LTB4-mediated neutrophil responses tested (migration, degranulation, leukotriene biosynthesis) .


Physical And Chemical Properties Analysis

The Km of the 20-hydroxylase for [3H]LTB4 at its optimal pH of 7.5 was 0.22 +/- 0.08 microM (mean +/- SD, n = 4) and the Vmax was 48 +/- 11 pmol/min X mg of protein (mean +/- SD, n = 4) .

Scientific Research Applications

Role in Inflammation and Cancer

Cytochrome P450 enzymes, including CYP4A11, CYP4F2, and CYP4F3B, are involved in the ω-hydroxylation of arachidonic acid to form metabolites like 20-HETE, impacting tumor progression, angiogenesis, and blood pressure regulation. Specifically, CYP4F3A in myeloid tissue catalyzes the ω-hydroxylation of leukotriene B4 (LTB4) to 20-hydroxy leukotriene B4, a process crucial for inflammatory response regulation. This inactivation mechanism is essential in both inflammation management and cancer progression (Johnson, Edson, Totah, & Rettie, 2015).

Inactivation Pathway in Skin Cells

20-Hydroxylation represents a significant CYP-dependent leukotriene B4 (LTB4) inactivation pathway in skin. This pathway, inducible by retinoic acid, modulates tissue levels of pro-inflammatory lipids, highlighting its potential in inflammation regulation within the skin. The conversion of LTB4 to 20-OH LTB4 by CYP4F3A in human epidermal keratinocytes underscores its importance in controlling inflammatory responses at the skin level (Du, Yin, Morrow, Strobel, & Keeney, 2009).

Metabolic Syndrome and Weight Reduction

A study investigating polymorphonuclear neutrophil production of LTB4 and its metabolites, including 20-hydroxy-LTB4 (20-OH-LTB4), found that subjects with features of the metabolic syndrome (MetS) exhibited lower production of LTB4 and 20-OH-LTB4. Weight reduction interventions resulted in an increase in LTB4 and 20-OH-LTB4 production, suggesting a link between MetS, inflammation, and LTB4 metabolism (Tsai, Beilin, Puddey, Croft, & Barden, 2007).

Metabolites in Human Subjects

Research into the metabolism of leukotriene B4 (LTB4) in humans identified several metabolites, including 20-carboxy-LTB4 and 20-hydroxy-LTB4, through urinary analysis. This study provides insight into the in vivo biotransformation of LTB4, offering potential biomarkers for assessing LTB4 biosynthesis and the activation of the 5-lipoxygenase pathway in humans (Berry, Borgeat, Gosselin, Flamand, & Murphy, 2003).

Future Directions

A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo has been developed, which shows high sensitivity, specificity, and a robust fluorescence increase in response to LTB4 without affecting downstream signaling pathways . This tool can be used to measure ex vivo LTB4 production of murine neutrophils and allows the real-time visualization of both exogenously applied and endogenously produced LTB4 gradients . This serves as a broadly applicable tool for analyzing LTB4 dynamics in various experimental systems and model organisms .

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJFJXLGRSTECQ-PSPARDEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316948
Record name 20-Hydroxy-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 20-Hydroxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

20-Hydroxy-leukotriene B4

CAS RN

79516-82-8
Record name 20-Hydroxy-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79516-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxy-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-Hydroxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
Y GOTOH, H SUMIMOTO… - European journal of …, 1989 - Wiley Online Library
… Human neutrophils metabolize LTB4 via w-oxidation to 20-hydroxyleukotriene B4 (20-OH-LTB,) and then to 20-carboxy-LTB4 (20-COOH-LTB,) [7 - 111. Although the o-hydroxylation of …
Number of citations: 29 febs.onlinelibrary.wiley.com
P Bruijnzeel, E Storz, E van der Donk… - Journal of allergy and …, 1993 - Elsevier
Background: In allergic and nonallergic asthma, eosinophils play an important effector role. However, because the pathogenesis of these types of asthma seems different, the …
Number of citations: 12 www.sciencedirect.com
FJ Zijlstra, A Van den Broek, JE Vincent… - Prostaglandins …, 1987 - Elsevier
Macrophages, isolated from dialysis fluid of three patients with continuous ambulatory peritoneal dialysis (CAPD) at different times during peritonitis were labelled with 14 C-arachidonic …
Number of citations: 8 www.sciencedirect.com
JM Davis, RW Yurt, PS Barie, LC Hudgins… - Archives of …, 1989 - jamanetwork.com
• We investigated the cause of the reduced leukotriene B 4 (LTB 4 ) production seen in neutrophils from patients with established adult respiratory distress syndrome compared with …
Number of citations: 12 jamanetwork.com
Y Kobayashi, T Shimazaki, H Taguchi… - The Journal of Organic …, 1990 - ACS Publications
A highly stereocontrolled and practical new method for synthesis of LTB4 (1), 20-OH-LTB4 (2), and LTB3 (3) has been developed, which uses the palladium-catalyzed coupling reaction …
Number of citations: 96 pubs.acs.org
H Wei, FF Sunb, S Hendersona - … et Biophysica Acta (BBA)-Lipids and Lipid …, 1985 - Elsevier
… 20-hydroxy leukotriene B4 standard eluted at 4 min (arrows). (o-Hydroxy and w-carboxy metabolites of leukotriene B4 cannot be separated in this HPLC condition.) PG, prostaglandin. …
Number of citations: 31 www.sciencedirect.com
G Yoichi, S Hideki, T Koichiro, M Shigeki - Biochimica et Biophysica Acta …, 1988 - Elsevier
… on pH of the oxidation of 20-hydroxyleukotriene B4. The … the oxidation of 20-hydroxyleukotriene B4 to 20-… The oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 seems …
Number of citations: 21 www.sciencedirect.com
AH Lin, PL Ruppel, RR Gorman - Prostaglandins, 1984 - Elsevier
[ 3 H] Leukotriene B 4 (LTB 4 ) binds concentration dependency to intact human polymorophonuclear leukocytes (PMN's). The binding is saturable, reaches equilibrium in 10 min at 4C, …
Number of citations: 143 www.sciencedirect.com
M Muller, TC Sorrell - Infection and immunity, 1992 - Am Soc Microbiol
Human polymorphonuclear leukocytes (PMNL) metabolize the potent chemotaxin leukotriene B4 (LTB4) by omega-oxidation to 20-hydroxyl-LTB4 and 20-carboxy-LTB4. The ability of …
Number of citations: 29 journals.asm.org
Y Leblanc, BJ Fitzsimmons, R Zamboni… - The Journal of Organic …, 1988 - ACS Publications
5-O-Benzoyl-14, 15-didehydro-LTB4 ethyl ester and 5-0-benzoyl-14, 15-didehydro-20-hydroxy-LTB4 ethyl ester, the direct precursors of isotopically labeled LTB4’s have been prepared…
Number of citations: 21 pubs.acs.org

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